![molecular formula C19H17NO3 B4666602 2-phenyl-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one](/img/structure/B4666602.png)
2-phenyl-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Overview
Description
2-phenyl-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been studied for its potential use in scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 2-phenyl-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Biochemical and Physiological Effects
2-phenyl-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. Additionally, the compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenyl-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is that it has been shown to have potential as an anti-inflammatory agent. This makes it useful in the study of various inflammatory conditions. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 2-phenyl-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of research is in the development of new drugs based on the compound. Another area is in the study of the mechanism of action, which may lead to a better understanding of the compound's potential uses. Additionally, the compound may be studied for its potential use in the treatment of oxidative stress-related diseases.
Scientific Research Applications
2-phenyl-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential use in scientific research applications. One area of research is in the development of new drugs. The compound has been shown to have potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of various inflammatory conditions.
properties
IUPAC Name |
(4Z)-2-phenyl-4-[(4-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-12-22-16-10-8-14(9-11-16)13-17-19(21)23-18(20-17)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3/b17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBLRXMMZXMAM-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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